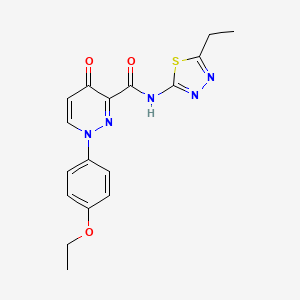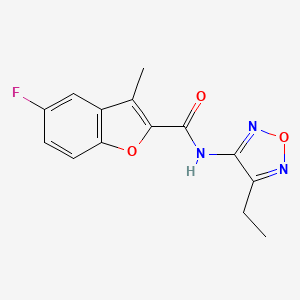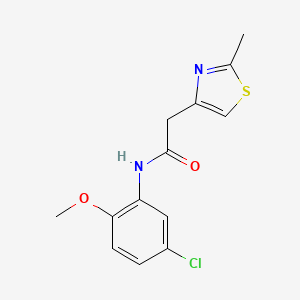![molecular formula C29H32N4O4S B11376859 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376859.png)
5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the methanesulfonyl group: This step often involves sulfonylation using methanesulfonyl chloride in the presence of a base.
Attachment of the furan and tert-butylphenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **5-{[(4-tert-butylphenyl)methyl][(thiophen-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide
- **5-{[(4-tert-butylphenyl)methyl][(pyridin-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-{[(4-tert-butylphenyl)methyl][(furan-2-yl)methyl]amino}-2-methanesulfonyl-N-(3-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C29H32N4O4S |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C29H32N4O4S/c1-20-8-6-9-23(16-20)31-27(34)26-25(17-30-28(32-26)38(5,35)36)33(19-24-10-7-15-37-24)18-21-11-13-22(14-12-21)29(2,3)4/h6-17H,18-19H2,1-5H3,(H,31,34) |
InChI-Schlüssel |
RQYHTMUMSRNSNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CO4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11376783.png)


![4-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11376801.png)
![2-(4-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11376806.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376827.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-{[6-(prop-2-en-1-yloxy)pyridazin-3-yl]oxy}-1,3,5-triazin-2-amine](/img/structure/B11376834.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11376842.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11376849.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11376860.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11376869.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376871.png)
![4-bromo-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376872.png)

